4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one typically involves the reaction of fluorinated precursors with phenylacetylene under controlled conditions. One common method includes the use of a fluorinating agent such as sulfur tetrafluoride (SF4) in the presence of a catalyst to introduce the fluorine atoms into the hexynone structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted phenylhexynones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- 4,4,5,5,6,6,6-Heptafluoro-1-(thiophen-2-yl)hexane-1,3-dione
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-1-yn-3-one stands out due to its unique combination of fluorine atoms and phenylacetylene structure, which imparts distinct chemical properties. Its high stability, reactivity, and ability to undergo various chemical transformations make it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
67036-08-2 |
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Molecular Formula |
C12H5F7O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C12H5F7O/c13-10(14,11(15,16)12(17,18)19)9(20)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
JLQHDTDAQBOUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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